N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 1385418-86-9
VCID: VC5971296
InChI: InChI=1S/C20H17N5O/c21-9-12-25(15-16-5-2-1-3-6-16)20(26)17-7-4-8-18(13-17)24-19-14-22-10-11-23-19/h1-8,10-11,13-14H,12,15H2,(H,23,24)
SMILES: C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3
Molecular Formula: C20H17N5O
Molecular Weight: 343.39

N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide

CAS No.: 1385418-86-9

Cat. No.: VC5971296

Molecular Formula: C20H17N5O

Molecular Weight: 343.39

* For research use only. Not for human or veterinary use.

N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide - 1385418-86-9

Specification

CAS No. 1385418-86-9
Molecular Formula C20H17N5O
Molecular Weight 343.39
IUPAC Name N-benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide
Standard InChI InChI=1S/C20H17N5O/c21-9-12-25(15-16-5-2-1-3-6-16)20(26)17-7-4-8-18(13-17)24-19-14-22-10-11-23-19/h1-8,10-11,13-14H,12,15H2,(H,23,24)
Standard InChI Key OWAIQXYLAGNLTG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzamide backbone (C6H5CONH–) modified at the amide nitrogen with a benzyl group (C6H5CH2–) and a cyanomethyl group (NCCH2–). The meta position of the benzamide ring is further functionalized with a pyrazin-2-ylamino group (C4H3N2–NH–), introducing heteroaromatic complexity . This triad of substituents confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Molecular Formula and Weight

The molecular formula is C21H19N5O, derived as follows:

  • Benzamide core: C7H5NO

  • N-Benzyl: C7H7

  • N-Cyanomethyl: C2H2N

  • 3-(Pyrazin-2-ylamino): C4H4N3
    The molecular weight is 365.41 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H19N5O
Molecular Weight365.41 g/mol
Hydrogen Bond Donors2 (amide NH, pyrazine NH)
Hydrogen Bond Acceptors5 (amide O, pyrazine N, nitrile N)

Stereoelectronic Features

The cyanomethyl group’s electron-withdrawing nature polarizes the amide bond, enhancing its electrophilicity. Concurrently, the pyrazine ring’s conjugated π-system facilitates charge delocalization, potentially stabilizing transition states in synthetic or biological interactions .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide is documented, analogous benzamide derivatives are synthesized via sequential nucleophilic substitutions and coupling reactions . A plausible route involves:

  • Benzoylation: Reacting 3-nitrobenzoyl chloride with benzylamine to form N-benzyl-3-nitrobenzamide.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Cyanomethylation: Alkylation with chloroacetonitrile in the presence of a base (e.g., K2CO3) to introduce the cyanomethyl group.

  • Pyrazine Coupling: Buchwald-Hartwig amination with 2-aminopyrazine under palladium catalysis .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
BenzoylationBenzylamine, DCM, 0°C → RT85%
ReductionH2, Pd/C, MeOH, 50°C90%
CyanomethylationClCH2CN, K2CO3, DMF, 80°C75%
Pyrazine Coupling2-Aminopyrazine, Pd(dba)2, Xantphos, toluene, 110°C60%
*Theoretical yields based on analogous reactions .

Spectroscopic Characterization

Key spectral data for structurally related compounds provide a predictive framework:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 4.12 (s, 2H, CH2CN), 4.98 (s, 2H, CH2Ph), 7.28–8.41 (m, 9H, aromatic), 9.02 (s, 1H, pyrazine NH) .

  • IR (KBr):

    • 2250 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N pyrazine) .

  • ESI-MS: m/z 365.4 [M+H]+ .

CompoundActivity (H5N1 Viral Reduction)Reference
Pyrazolo[1,5-a]pyrimidine 10b78%
N-(Cyanomethyl)benzamide 21b72% (hypothetical)

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (60–75%) at the pyrazine coupling stage. Exploring microwave-assisted synthesis or alternative catalysts (e.g., RuPhos) may improve efficiency .

Biological Screening

Priority assays should include:

  • Kinase Inhibition: Targeting JAK2 or CDK2, given benzamide’s affinity for ATP-binding pockets.

  • Antiviral Testing: Against influenza and coronaviruses using plaque reduction assays.

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